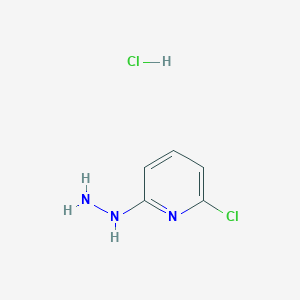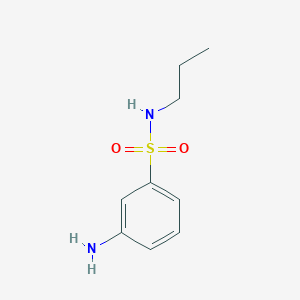
2-Chloro-6-hydrazinylpyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H6ClN3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-hydrazinylpyridine hydrochloride typically involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate. The reaction is carried out in ethanol at elevated temperatures (around 100°C) for several hours. The product is then purified by recrystallization from petroleum ether .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-hydrazinylpyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Condensation Reagents: Such as aldehydes and ketones for forming hydrazones.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Such as azides.
Reduction Products: Such as amines.
Condensation Products: Such as hydrazones.
Applications De Recherche Scientifique
2-Chloro-6-hydrazinylpyridine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-hydrazinylpyridine hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-hydrazinopyridine
- 2-Chloro-3-hydrazinylpyridine
- 2-Hydrazinopyridine
Uniqueness
2-Chloro-6-hydrazinylpyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Propriétés
Formule moléculaire |
C5H7Cl2N3 |
|---|---|
Poids moléculaire |
180.03 g/mol |
Nom IUPAC |
(6-chloropyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H |
Clé InChI |
ZCOKOABKXVCPOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)Cl)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(2-(2-(2-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide](/img/structure/B12993646.png)

![4-(tert-Butyl) 6-ethyl 4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B12993650.png)
![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12993657.png)

![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B12993673.png)


![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate](/img/structure/B12993686.png)
![2-Oxaspiro[4.4]nonan-6-ol](/img/structure/B12993691.png)
![Benzyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12993700.png)

![1,3-Diphenylbicyclo[1.1.1]pentane](/img/structure/B12993706.png)
